molecular formula C11H11NO2 B8587161 6-Methoxy-2-methyl-3-(2-oxoethyl)benzonitrile

6-Methoxy-2-methyl-3-(2-oxoethyl)benzonitrile

Cat. No. B8587161
M. Wt: 189.21 g/mol
InChI Key: CSLYBMTWTOPWGJ-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

6-methoxy-2-methyl-3-(2-oxoethyl)benzonitrile was prepared in two steps starting from 3-bromo-6-methoxy-2-methylbenzonitrile in an analogous fashion to that described for the synthesis of 2-chloro-6-fluoro-3-(2-oxoethyl)benzonitrile (Steps B and C) above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-6-fluoro-3-(2-oxoethyl)benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:12])=[C:4]([C:7]([O:10][CH3:11])=[CH:8][CH:9]=1)[C:5]#[N:6].ClC1C([CH2:22][CH:23]=[O:24])=CC=C(F)C=1C#N>>[CH3:11][O:10][C:7]1[C:4]([C:5]#[N:6])=[C:3]([CH3:12])[C:2]([CH2:22][CH:23]=[O:24])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C#N)C(=CC1)OC)C
Step Two
Name
2-chloro-6-fluoro-3-(2-oxoethyl)benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1CC=O)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=C1C#N)C)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.